molecular formula C8H14Cl2N2O2 B1383676 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride CAS No. 2060024-55-5

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride

Cat. No. B1383676
M. Wt: 241.11 g/mol
InChI Key: KBSSOFQXYWUDFM-UHFFFAOYSA-N
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Description

“2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride” is a chemical compound with the CAS Number: 2060037-63-8 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-1-3-10-4-2-6;;/h1-4,7-8,11-12H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Complexation and Catalysis

Research on derivatives and analogs of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride has shown potential in complexation and catalysis. For instance, a study by Hakimi et al. (2013) demonstrated the complexation of a related ligand with Cadmium(II), revealing its potential in coordination chemistry (Hakimi et al., 2013). Additionally, research by Hadžović et al. (2007) explored the catalytic applications of related ligands in the hydrogenation of ketones, highlighting their potential in catalysis (Hadžović et al., 2007).

Synthesis and Material Science

There has been considerable interest in the synthesis of novel compounds using 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride or its analogs. For example, O'callaghan et al. (1995) investigated synthetic reactions of related compounds with reactive methylene compounds (O'callaghan et al., 1995). In material science, Schulz et al. (2011) prepared derivatives through heterogeneously catalyzed diastereoselective synthesis, indicating its relevance in the development of new materials (Schulz et al., 2011).

Biological Applications

While not directly related to 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride, research on similar compounds shows potential in biological applications. Girgis et al. (2004) synthesized derivatives with amino acid function and evaluated their fluorescence properties, which could be relevant in bioimaging (Girgis et al., 2004).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Belin et al. (2005) used a related compound as an ion-pairing reagent for metal analyses in environmental and pharmaceutical samples, demonstrating its utility in analytical methods (Belin et al., 2005).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-1-pyridin-2-ylpropane-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c9-6(5-11)8(12)7-3-1-2-4-10-7;;/h1-4,6,8,11-12H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSSOFQXYWUDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(CO)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 3
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 4
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 5
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Reactant of Route 6
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride

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